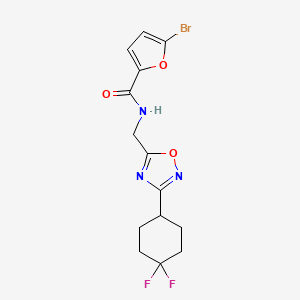
5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H14BrF2N3O3 and its molecular weight is 390.185. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are recognized for their diverse biological activities, including potential applications in medicinal chemistry and agricultural science. This article delves into the biological activity of this specific compound, examining its mechanisms, efficacy, and potential applications based on current research findings.
- Molecular Formula : C14H14BrF2N3O3
- Molecular Weight : 390.185 g/mol
- IUPAC Name : 5-bromo-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its insecticidal properties and potential as a pharmacological agent .
Insecticidal Properties
Research indicates that oxadiazole derivatives exhibit significant insecticidal activity. The specific activity of this compound against various insect species has not been extensively documented in public databases; however, its structural analogs have shown promising results in pest control applications. The presence of the oxadiazole ring is crucial for enhancing the bioactivity against target pests.
Pharmacological Potential
The compound's structure suggests potential interactions with biological targets involved in disease pathways. Preliminary studies on related oxadiazole compounds have indicated their ability to inhibit certain enzymes and receptors associated with cancer progression and inflammation.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from studies on similar compounds:
- Enzyme Inhibition : Compounds with oxadiazole moieties often act as enzyme inhibitors. For instance, they may inhibit proteases or kinases involved in cell signaling pathways.
- Receptor Modulation : The ability to modulate receptor activity could lead to altered cellular responses in cancer or inflammatory conditions.
Case Studies and Research Findings
A review of literature reveals several studies relevant to the biological activities of oxadiazole derivatives:
Propiedades
IUPAC Name |
5-bromo-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF2N3O3/c15-10-2-1-9(22-10)13(21)18-7-11-19-12(20-23-11)8-3-5-14(16,17)6-4-8/h1-2,8H,3-7H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBJWGYDTMKQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC=C(O3)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













